molecular formula C24H31N3O B1672048 Famprofazone CAS No. 22881-35-2

Famprofazone

Cat. No.: B1672048
CAS No.: 22881-35-2
M. Wt: 377.5 g/mol
InChI Key: GNUXVOXXWGNPIV-UHFFFAOYSA-N
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Description

Famprofazone is a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It is known for its analgesic, anti-inflammatory, and antipyretic effects. This compound is available over-the-counter in some countries, such as Taiwan . It is noteworthy that this compound can produce methamphetamine as an active metabolite, which has occasionally led to positive drug tests for amphetamines .

Biochemical Analysis

Biochemical Properties

Famprofazone is known to interact with various enzymes and proteins in the body. It is metabolized to methamphetamine and amphetamine in the body

Molecular Mechanism

It is known that this compound is metabolized to methamphetamine and amphetamine in the body These metabolites may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is metabolized to methamphetamine and amphetamine in the body

Metabolic Pathways

This compound is metabolized to methamphetamine and amphetamine in the body

Preparation Methods

The synthesis of famprofazone involves the reaction of 1-methyl-4-isopropyl-2-phenyl-3-pyrazolin-5-one with 1-phenyl-2-propanone in the presence of a methylating agent. The reaction conditions typically include an organic solvent and a base to facilitate the methylation process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Famprofazone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically the metabolites of this compound, including methamphetamine and amphetamine .

Comparison with Similar Compounds

Famprofazone is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) in the pyrazolone series, such as difenamizole and morazone . this compound is unique in its ability to produce methamphetamine as an active metabolite, which distinguishes it from other NSAIDs . This unique property has implications for drug testing and potential misuse.

Similar Compounds

  • Difenamizole
  • Morazone

This compound’s unique metabolic pathway and its ability to produce methamphetamine make it a compound of interest in both therapeutic and forensic contexts.

Properties

IUPAC Name

1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUXVOXXWGNPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045435
Record name Famprofazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22881-35-2
Record name Famprofazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22881-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Famprofazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famprofazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Famprofazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759244
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Record name Famprofazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Famprofazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FAMPROFAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0NCX453C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Famprofazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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